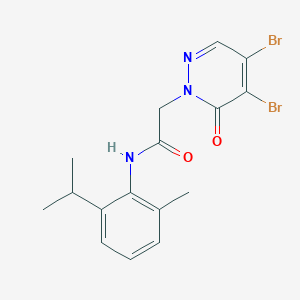
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide, also known as BRD7552, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide inhibits BET proteins by binding to the acetyl-lysine binding pocket of the bromodomain (3). This binding prevents BET proteins from binding to acetylated histones and regulating gene expression. As a result, the expression of genes involved in disease pathogenesis is downregulated, leading to therapeutic benefits.
Biochemical and Physiological Effects:
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes (4). In inflammation, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB, a transcription factor involved in inflammation (5). In neurodegenerative disorders, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the expression of pro-inflammatory genes (6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in lab experiments is its potency and specificity. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to be a potent and selective inhibitor of BET proteins, making it an ideal tool for investigating the role of BET proteins in disease pathogenesis. However, one of the limitations of using 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide is its solubility. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For the use of 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in scientific research include the development of more potent and selective BET inhibitors, investigation of the role of BET proteins in other diseases, combination with other therapeutic agents, and the development of more soluble formulations.
Synthesemethoden
The synthesis of 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves the reaction of 4,5-dibromo-6-oxopyridazine with 2-methyl-6-(propan-2-yl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (1). The resulting product is then purified by column chromatography to obtain pure 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been extensively used in scientific research as a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression (2). Overexpression of BET proteins has been linked to various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has shown promising results in inhibiting BET proteins and has been used in several studies to investigate the role of BET proteins in disease pathogenesis.
Eigenschaften
IUPAC Name |
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N3O2/c1-9(2)11-6-4-5-10(3)15(11)20-13(22)8-21-16(23)14(18)12(17)7-19-21/h4-7,9H,8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZZYNMFOHWJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2C(=O)C(=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

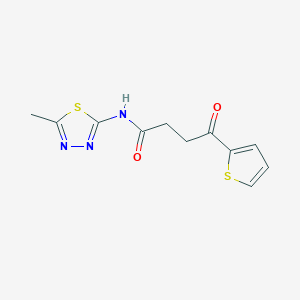
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
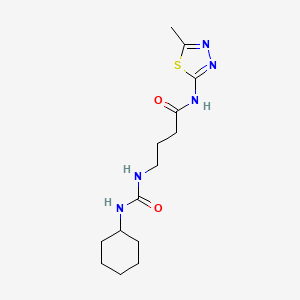
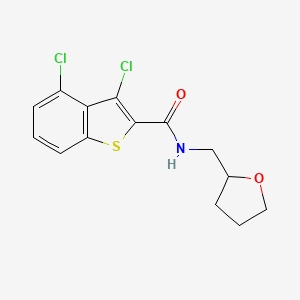

![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
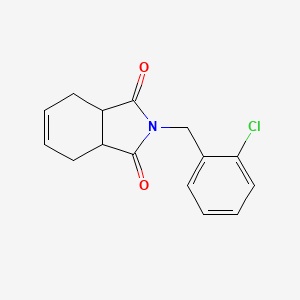
![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)

![7-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7537835.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)